2-[(4-chlorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3S/c18-14-5-3-13(4-6-14)11-22-17(23)21-12-15(7-8-16(21)19-22)26(24,25)20-9-1-2-10-20/h3-8,12H,1-2,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHGMVFJKMOMAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-chlorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazine derivatives with nitriles can lead to the formation of triazoles.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through various methods, such as the reaction of triazole intermediates with pyridine derivatives.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the triazolopyridine intermediate.
Introduction of the Pyrrolidinylsulfonyl Group: The pyrrolidinylsulfonyl group can be attached through sulfonylation reactions, where a suitable sulfonyl chloride reacts with the triazolopyridine intermediate.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
General Synthetic Methods
The synthesis of compounds similar to 2-[(4-chlorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H- triazolo[4,3-a]pyridin-3-one typically involves multi-step reactions. Key synthetic strategies include:
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Condensation Reactions : Often used to form the triazole ring by reacting hydrazines with appropriate carbonyl compounds.
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Nucleophilic Substitution : The chlorobenzyl moiety can undergo nucleophilic substitution reactions to introduce various substituents at the benzyl position.
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Sulfonation : The introduction of the sulfonamide group can be achieved by reacting amines with sulfonyl chlorides.
Specific Reaction Examples
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Formation of the Triazole Ring :
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The triazole ring can be synthesized via cyclization of an appropriate hydrazone intermediate formed from a carbonyl compound and hydrazine derivatives.
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Synthesis via Sulfonamide Formation :
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A typical reaction involves treating an amine (like pyrrolidine) with a sulfonyl chloride to yield the corresponding sulfonamide:
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Chlorobenzyl Substitution :
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The chlorobenzyl group can be modified through nucleophilic attack by various nucleophiles (e.g., amines or alcohols), leading to diverse derivatives.
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Nucleophilic Aromatic Substitution
The presence of the chlorine atom on the aromatic ring makes it susceptible to nucleophilic aromatic substitution (NAS). This reaction can be facilitated under basic conditions where nucleophiles attack the carbon atom bonded to chlorine, leading to substitution:
This reaction is particularly useful for introducing various functional groups into the aromatic system.
Hydrolysis and Decomposition Reactions
In aqueous environments or under acidic conditions, the sulfonamide bond may undergo hydrolysis, leading to the release of sulfuric acid derivatives and potentially deactivating the compound's biological activity.
Biological Activity and Implications
The chemical reactivity of 2-[(4-chlorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H- triazolo[4,3-a]pyridin-3-one suggests potential applications in drug development:
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Antimicrobial Activity : Compounds bearing similar structures have shown promising antimicrobial properties against various pathogens.
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Anticancer Properties : The ability to modify the chlorobenzyl group could lead to derivatives with enhanced anticancer activity due to improved interaction with biological targets.
Table 2: Potential Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against bacterial strains |
| Anticancer | Potential inhibitors of cancer cell proliferation |
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound "2-[(4-chlorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one":
Summary of Information
The compound this compound, with the CID 49665946, has the molecular formula .
Unfortunately, the search results do not provide detailed information regarding specific applications, comprehensive data tables, or well-documented case studies for this particular compound. The available data consists of chemical properties, related derivatives, and compounds with similar structural components. Further investigation into scientific literature and databases would be necessary to gather more specific application data.
Relevant Chemical Information
- Triazole Derivatives: The compound contains a 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one moiety . 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one was used to prepare a congener of Trazodone, which was found to be a potent and selective inhibitor of synaptosomal uptake of 5-hydroxytryptamine .
- Pyrazole Derivatives: Research has been done on pyrazole derivatives to test their activities against phytopathogenic fungi . Pyrazole derivatives have also been investigated for their in vivo analgesic and in vitro antioxidant activities .
- Thiazole Derivatives : Thiazole derivatives have displayed anticonvulsant properties .
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
The benzyl group at position 2 significantly impacts biological activity and physicochemical properties. Key analogs include:
Key Findings :
- Electron-withdrawing groups (e.g., Cl, F) improve metabolic stability but may reduce solubility.
Variations in the Sulfonamide Group
The sulfonamide moiety at position 6 influences both solubility and target engagement. Comparisons include:
Key Findings :
- Piperidine vs. pyrrolidine : Piperidine’s larger ring size (6-membered vs. 5-membered) may enhance conformational flexibility, improving binding to parasitic targets (e.g., antimalarial activity in 13f) .
- Thiomorpholino sulfonamides (e.g., 13i) introduce sulfur atoms, which can improve solubility and redox activity .
Core Heterocycle Modifications
Structural analogs with divergent heterocyclic cores highlight the importance of the triazolopyridine scaffold:
Key Findings :
- The triazolopyridine core in the target compound is distinct from benzodiazepine-fused analogs (e.g., molibresibum), which exhibit antitumor activity due to interactions with epigenetic targets .
- Pyridazinone derivatives () demonstrate how sulfur-containing substituents (e.g., phenylthio) alter electronic properties, though biological data are lacking .
Biological Activity
The compound 2-[(4-chlorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS No. 1251637-55-4) is a member of the triazolopyridine family, known for its diverse biological activities. This article explores its synthesis, biological activities, mechanisms of action, and structure-activity relationships (SAR) based on various studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazolopyridine Core : Achieved through cyclization reactions with hydrazine derivatives and pyridine carboxylic acids.
- Introduction of the Chlorophenyl Methyl Group : Utilizes a Friedel-Crafts alkylation reaction with chloromethylbenzene and a Lewis acid catalyst.
- Sulfonylation with Pyrrolidine : The final step involves sulfonylation using pyrrolidine sulfonyl chloride under basic conditions.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to this triazolopyridine derivative. For instance:
- In Vitro Antimalarial Activity : A derivative exhibited an IC50 of 4.98 μM against Plasmodium falciparum, demonstrating significant potential as an antimalarial agent .
Enzyme Inhibition
The compound has been studied for its enzyme inhibitory activities:
- Acetylcholinesterase Inhibition : Related compounds have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease .
Anti-inflammatory Effects
Research indicates that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes:
- COX Inhibition : Certain derivatives demonstrated IC50 values in the range of 3.5 - 15 μM , indicating potential anti-inflammatory properties comparable to established drugs like diclofenac .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Molecular Targets : The compound may bind to various enzymes or receptors, modulating their activity and influencing signaling pathways related to inflammation and cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolopyridine derivatives:
| Compound | Modifications | Biological Activity |
|---|---|---|
| Compound 12 | Pyrrolidine Sulfonyl Group | IC50 = 4.98 μM (Antimalarial) |
| Compound 13 | Dimethyl substitution on phenyl ring | Active against cancer cell lines with IC50 < 10 μM |
| Compound 14 | Replacement of N,N-dimethyl with phenyl | Essential for activity enhancement |
These modifications highlight how structural changes can significantly affect the biological efficacy of these compounds.
Case Studies
- Anticonvulsant Activity : A study indicated that related compounds with pyrrolidine rings exhibited enhanced anticonvulsant effects in animal models, suggesting that structural features contribute to increased pharmacological activity .
- Cancer Cell Line Studies : Compounds derived from this class have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
